molecular formula C10H12N2O2 B1593211 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid CAS No. 450368-20-4

6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid

Cat. No. B1593211
M. Wt: 192.21 g/mol
InChI Key: HXPHLYQBFPDHNK-UHFFFAOYSA-N
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Description

6-(1-Pyrrolidyl)pyridine-2-carboxylic acid (6-PPCA) is an organic compound belonging to the pyrrolidine family of compounds. It is a versatile molecule with a wide range of applications in research and laboratory settings. 6-PPCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug development. In

Scientific Research Applications

  • Synthesis and Structure of Metal-Organic Frameworks (MOFs) : Studies have explored the synthesis of MOFs using pyridine-dicarboxylic acid derivatives, highlighting their unique structural features. For example, the formation of polycatenane-like structures through H-bonding interactions between water molecules and carboxylate oxygen atoms, creating void spaces that accommodate discrete water clusters. These frameworks demonstrate the complex interplay between metal ions, organic linkers, and water molecules, offering insights into the design and synthesis of MOFs with specific properties (Ghosh & Bharadwaj, 2005).

  • Coordination Polymers with Varied Structures : Research on coordination polymers formed with pyridine-dicarboxylic acid and various metal ions has revealed diverse structural motifs. These studies illustrate the flexibility of pyridine-dicarboxylic acid ligands in forming coordination complexes with different geometries, showcasing their potential in constructing new materials with desired functionalities (Ghosh, Savitha, & Bharadwaj, 2004).

  • Luminescent Properties of MOFs : The synthesis of MOFs polymers with lanthanides and pyridine-dicarboxylic acid has been studied, revealing their interesting luminescent properties. These properties are crucial for applications in sensors, light-emitting devices, and markers. The structural characterization and luminescent behavior of these materials open up new avenues for their application in optoelectronics and sensing technologies (Yang et al., 2012).

  • Chemical Reactivity and Functionalization : Research has also focused on the chemical reactivity and functionalization of cyclic amines, including pyrrolidine derivatives, with α,β-unsaturated carbonyl compounds. These studies contribute to the development of novel synthetic methodologies and the exploration of new reactions, which are fundamental in medicinal chemistry and material science (Kang et al., 2015).

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPHLYQBFPDHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634628
Record name 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid

CAS RN

450368-20-4
Record name 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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